2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, such as BMOP, often involves the Paal-Knorr pyrrole condensation, which combines 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines , and the highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride .Scientific Research Applications
Synthesis and Spectroscopic Studies :
- Compounds like 2-Benzyl, 2-phenyl, 2-(3-methoxyphenyl), and 2-(3-trifluoromethylphenyl) octahydropyrrolo[3,4-c]pyrrole have been synthesized and studied for their carbon-13 NMR shifts. This research provides insights into the effects of substituents on chemical shifts in these compounds (Ohnmacht et al., 1983).
Chemical Reactions and Directing Groups :
- Pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This study shows the potential of pyrrole derivatives in facilitating selective chemical reactions (Wiest et al., 2016).
Pyrrole Derivatives in Insecticidal Applications :
- Novel pyrrole derivatives have been studied for their insecticidal effects against major stored-product insect species. This research highlights the potential use of these compounds in agricultural and storage applications (Boukouvala et al., 2016).
Synthesis of Pyrrole-Based Complexes for Polymerization Catalysis :
- Pyrrolyl-imines have been synthesized and used with zirconium and hafnium complexes for ethylene polymerization catalysis. This study demonstrates the role of pyrrole-based ligands in facilitating polymerization processes (Matsui et al., 2004).
Electrochemical Applications :
- Ruthenium(II) complexes containing pyrrole-functionalized polypyridylic ligands have been synthesized and studied for their electrochemical behavior. These complexes are used in modified electrodes, showing potential in catalysis and sensor applications (Rodríguez et al., 2003).
Mechanism of Action
- The compound may undergo various reactions, including electrophilic aromatic substitution, free radical bromination, and nucleophilic substitution .
- Its interaction with targets likely involves sigma-bond formation to the benzene ring, generating a positively charged intermediate .
- Transmetalation, where nucleophilic organic groups transfer from boron to palladium, is relevant due to the presence of boron in the compound .
Mode of Action
Properties
IUPAC Name |
5-benzyl-2-methyl-4-propan-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13(2)17-16-12-18(3)10-15(16)11-19(17)9-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWUURVMWPXQKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2CN(CC2CN1CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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